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molecular formula C6H2Cl2O2 B8745268 2,3-Dichloro-1,4-benzoquinone CAS No. 26912-70-9

2,3-Dichloro-1,4-benzoquinone

Cat. No. B8745268
M. Wt: 176.98 g/mol
InChI Key: USAYMJGCALIGIG-UHFFFAOYSA-N
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Patent
US08614237B2

Procedure details

1,4-Benzoquinone (2.01 g, 18.59 mmol) was dissolved in dry ether (50 mL) and dry chloroform (20 mL). The flask was placed under a constant flow of nitrogen and sulfuryl dichloride (5.02 g, 37.2 mmol) added dropwise over 15 minutes at 0° C. After 30 minutes the mixture was warmed to room temperature, stirred for another 30 minutes, returned to the ice-bath and treated with Et2O (25 mL) and conc. H2SO4 (30 mL). After 45 minutes the mixture was poured onto ice-water and extracted with further Et2O (3×75 mL). The combined organics were dried (MgSO4), filtered and concentrated to ca. 125 mL volume, whereupon silver oxide (9.96 g, 43 mmol) was added and the mixture stirred in the abscence of light for 1 hour. The mixture was filtered through celite, washing with ether and chloroform. Evaporation of the filtrate afforded an orange/yellow solid. The mixture was purified by flash chromatography, loading onto silica, eluting with a gradient of 0 to 20% EtOAc/Iso-Hexanes, holding at 9%, then re-purified by flash chromatography, loading onto silica, eluting with a gradient of 5 to 60% EtOAc/Iso-Hexanes, holding at 35%. This afforded compound x (1.15 g, 34.9%) as a bright yellow powder.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
5.02 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.96 g
Type
catalyst
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])C=[CH:2]1.[CH:9]([Cl:12])(Cl)Cl.S(Cl)([Cl:16])(=O)=O.OS(O)(=O)=O>CCOCC.[Ag]=O>[Cl:16][C:2]1[C:1](=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[C:9]=1[Cl:12]

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
5.02 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
9.96 g
Type
catalyst
Smiles
[Ag]=O
Step Six
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise over 15 minutes at 0° C
Duration
15 min
ADDITION
Type
ADDITION
Details
After 45 minutes the mixture was poured onto ice-water
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with further Et2O (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture stirred in the abscence of light for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washing with ether and chloroform
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
afforded an orange/yellow solid
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0 to 20% EtOAc/Iso-Hexanes
CUSTOM
Type
CUSTOM
Details
re-purified by flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of 5 to 60% EtOAc/Iso-Hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C(C=CC(C1Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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